Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
Description
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-6-10-4-9(8-16)5-14-11(10)7-15/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
GVYLLFGAHGKVLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate typically involves multi-step organic synthesis starting from substituted pyrrolo[3,4-b]pyridine precursors. The synthetic approach often includes:
- Selective halogenation at the 3-position of the pyrrolo[3,4-b]pyridine core.
- Introduction of formyl and carboxylate groups through electrophilic substitution or oxidation.
- Protection of carboxyl groups as tert-butyl esters to improve stability and facilitate purification.
Halogenation and Functional Group Introduction
According to patent WO2012078802A1, halogenation at the 3-position of pyrrolo[2,3-b]pyridine derivatives is achieved using N-halosuccinimides (N-iodosuccinimide, N-bromosuccinimide, or N-chlorosuccinimide) in polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile (ACN), or dimethylformamide (DMF) at room temperature. This step is crucial for subsequent functionalization.
Formylation and Carboxylation
The formyl group at the 3-position can be introduced by selective oxidation or via formylation reactions, often employing Vilsmeier–Haack conditions or similar electrophilic formylation methods. The carboxylate group at the 6-position is typically introduced by esterification of the corresponding acid with tert-butanol under acidic conditions to yield the tert-butyl ester.
Coupling and Cyclization Reactions
Coupling agents such as dicyclohexylcarbodiimide (DCC), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) are employed to facilitate amide bond formation or cyclization steps, enhancing yield and purity.
Purification and Crystallization
After synthesis, purification is typically performed by filtration, washing with cold methanol or acetonitrile, and drying under vacuum. Crystallization from suitable solvents such as acetonitrile is used to obtain pure crystalline product.
Detailed Reaction Conditions and Data Table
Research Findings and Optimization Insights
- The halogenation step is highly selective and efficient when performed in polar aprotic solvents at room temperature, minimizing side reactions and degradation of the pyrrolo[3,4-b]pyridine core.
- Use of coupling agents like HATU or BOP in the presence of catalytic 4-dimethylaminopyridine (DMAP) enhances the yield of amide bond formation or cyclization, critical for constructing the dihydropyrrolo ring system.
- Crystallization from acetonitrile is an effective purification method, yielding high-purity crystalline material suitable for further applications.
- Optimization of reaction scale and conditions allows for reproducible synthesis on a 20 mmol scale with good yields, as demonstrated in analogous pyrrolo[3,2-b]pyrrole systems.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrolo[3,4-b]pyridine core can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound is compared to analogs with substitutions at positions 2, 3, or 4 of the pyrrolopyridine core. Key differences include substituent type (e.g., cyano, amino, bromo) and their effects on reactivity, stability, and applications.
Table 1: Structural and Physicochemical Comparison
Biological Activity
Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its synthesis, biological interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C13H16N2O3, with a molecular weight of 248.28 g/mol. The compound features a tert-butyl group, a formyl group, and a carboxylate moiety attached to a pyrrolo[3,4-b]pyridine backbone. This unique arrangement contributes to its reactivity and biological activity .
Synthesis
The synthesis of this compound typically involves several steps that may vary based on the availability of starting materials and desired purity levels. The synthetic pathways often include reactions that modify the pyrrolo[3,4-b]pyridine structure to incorporate the functional groups necessary for biological activity .
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antiproliferative Activity : Compounds in this class have shown antiproliferative effects against different cancer cell lines. For instance, studies have identified that certain derivatives can inhibit cell proliferation in cancer models such as K-562 cells .
- Enzyme Inhibition : Interaction studies involving this compound focus on its binding affinities with biological targets like enzymes and receptors. Techniques such as molecular docking simulations and surface plasmon resonance are employed to assess these interactions .
Table 1: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 2-bromo-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate | C12H15BrN2O2 | Contains bromine; used in substitution reactions. |
| Tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate | C13H15N3O2 | Features a cyano group; potential for enhanced reactivity. |
| Tert-butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate | C13H16N2O3 | Similar structure; differing position of formyl group. |
The mechanism by which this compound exerts its biological effects is still under investigation. Initial findings suggest that it may interact with specific protein targets involved in cell signaling pathways related to cancer proliferation and survival .
Case Studies
- Antiproliferative Effects : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value of 13.3 µM against MCF-7 breast cancer cells .
- Enzyme Interaction : Research has focused on the binding affinities of these compounds with key enzymes involved in cancer metabolism. The results indicate promising potential for further development as therapeutic agents targeting specific pathways in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
